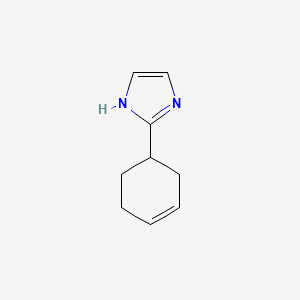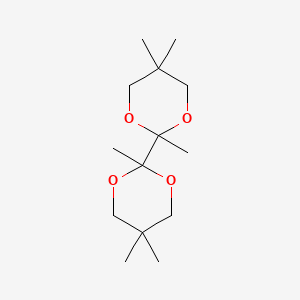![molecular formula C9H20O7P2 B14365842 Diethyl {3-[(dimethoxyphosphoryl)oxy]prop-2-en-1-yl}phosphonate CAS No. 90304-57-7](/img/structure/B14365842.png)
Diethyl {3-[(dimethoxyphosphoryl)oxy]prop-2-en-1-yl}phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl {3-[(dimethoxyphosphoryl)oxy]prop-2-en-1-yl}phosphonate is an organophosphorus compound with the molecular formula C9H20O7P2. This compound is known for its unique structure, which includes both diethyl and dimethoxyphosphoryl groups attached to a prop-2-en-1-yl backbone. It is used in various chemical reactions and has applications in multiple scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl {3-[(dimethoxyphosphoryl)oxy]prop-2-en-1-yl}phosphonate typically involves the reaction of diethyl phosphite with an appropriate alkene under controlled conditions. One common method is the Michaelis-Arbuzov reaction, where diethyl phosphite reacts with an alkyl halide to form the desired phosphonate compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of catalysts and controlled reaction environments ensures efficient production. For example, palladium-catalyzed cross-coupling reactions have been employed to achieve high yields in a short reaction time .
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl {3-[(dimethoxyphosphoryl)oxy]prop-2-en-1-yl}phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the phosphonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Reagents such as alkyl halides and bases are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include phosphonic acids, phosphine oxides, and various substituted phosphonates, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Diethyl {3-[(dimethoxyphosphoryl)oxy]prop-2-en-1-yl}phosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential use in enzyme inhibition and as a probe for studying biological pathways.
Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in the treatment of diseases involving abnormal phosphorus metabolism.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mécanisme D'action
The mechanism by which Diethyl {3-[(dimethoxyphosphoryl)oxy]prop-2-en-1-yl}phosphonate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can disrupt normal biochemical pathways, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Diethyl phosphite
- Dimethyl phosphite
- Triethyl phosphite
Uniqueness
Diethyl {3-[(dimethoxyphosphoryl)oxy]prop-2-en-1-yl}phosphonate is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. Its combination of diethyl and dimethoxyphosphoryl groups provides distinct reactivity compared to other similar compounds .
Propriétés
Numéro CAS |
90304-57-7 |
|---|---|
Formule moléculaire |
C9H20O7P2 |
Poids moléculaire |
302.20 g/mol |
Nom IUPAC |
3-diethoxyphosphorylprop-1-enyl dimethyl phosphate |
InChI |
InChI=1S/C9H20O7P2/c1-5-14-17(10,15-6-2)9-7-8-16-18(11,12-3)13-4/h7-8H,5-6,9H2,1-4H3 |
Clé InChI |
LCCCYLLNNYSPDR-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(CC=COP(=O)(OC)OC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


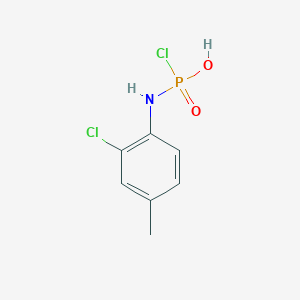
![(4-methoxyphenyl)methyl N-[(2S)-1-[[(2S)-1-azido-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamate](/img/structure/B14365764.png)
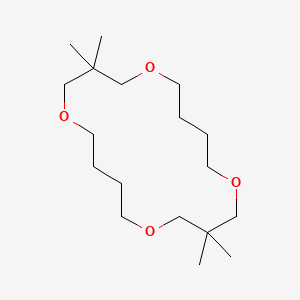
![N-[3-(Butylamino)-3-oxo-1-phenylprop-1-en-2-yl]-4-cyanobenzamide](/img/structure/B14365769.png)

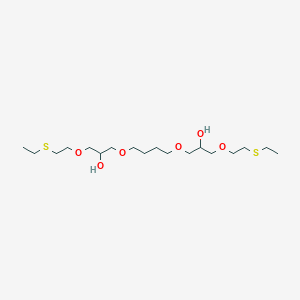
![1-[(Pentafluorophenyl)methyl]quinolin-1-ium chloride](/img/structure/B14365785.png)
![1,1'-(Buta-1,3-diyne-1,4-diyl)bis[2,5-bis(trifluoromethyl)benzene]](/img/structure/B14365799.png)
![S-Ethyl [2-(4-chlorophenyl)ethyl]methylcarbamothioate](/img/structure/B14365810.png)
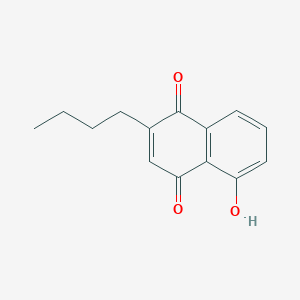
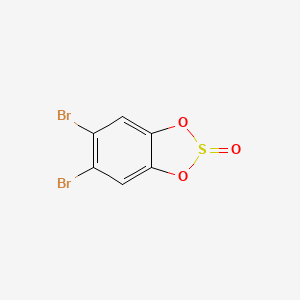
![Benzamide, N-1-azabicyclo[2.2.2]oct-3-yl-2-fluoro-](/img/structure/B14365827.png)
